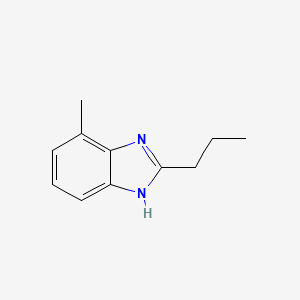

4-Methyl-2-propyl-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Heterocycles in Synthetic and Medicinal Chemistry Research

The benzimidazole nucleus is a privileged scaffold in drug discovery and medicinal chemistry, a distinction owed to its versatile biological activities. nih.govnih.gov Its structure, an isostere of naturally occurring purines, allows it to interact readily with various biopolymers, forming the basis for a wide range of biologically active compounds. researchgate.netacs.org This has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas. impactfactor.org The physicochemical properties of benzimidazoles, such as their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable them to bind effectively to biological macromolecules. nih.gov

The broad pharmacological spectrum of benzimidazole derivatives is remarkable, encompassing antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties, among others. researchgate.netbenthamdirect.com This versatility has spurred extensive research into the synthesis and functionalization of the benzimidazole core, with scientists continuously exploring new derivatives to address a range of diseases. impactfactor.orgbenthamdirect.com The adaptability of the benzimidazole structure, which allows for diverse substitution patterns, is a key factor driving its prominence in the field. impactfactor.org

Overview of the Research Landscape Surrounding 4-Methyl-2-propyl-1H-benzimidazole and Related Structures

The research landscape surrounding this compound and its related structures is primarily centered on its role as a key intermediate in the synthesis of more complex molecules. Specifically, its carboxylic acid derivative, this compound-6-carboxylic acid, is a crucial building block in the preparation of the angiotensin II receptor blocker, Telmisartan. nih.gov This has led to significant academic and industrial interest in developing efficient and high-yield synthetic routes to this compound and its precursors. google.com

Investigations have explored various synthetic methodologies, including the condensation of diaminoarenes with carboxylic acids or their derivatives. youtube.com For instance, the synthesis of this compound-6-carboxylic acid has been reported through the cyclization of intermediates like methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate. nih.gov The structural and conformational properties of these molecules have also been a subject of study, with X-ray crystallography revealing the near-coplanar arrangement of the benzene (B151609) and imidazole (B134444) rings in the solid state. nih.govresearchgate.net

Furthermore, research extends to the synthesis of related derivatives, such as 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, another key intermediate in pharmaceutical synthesis. google.comnih.gov The focus of this research is often on optimizing reaction conditions to improve yield and purity, which is critical for industrial applications. google.comgoogle.com

Rationale for In-Depth Academic Investigation of the this compound System

The in-depth academic investigation of the this compound system is driven by several key factors. Primarily, its identity as a pivotal intermediate in the synthesis of a widely used pharmaceutical agent necessitates a thorough understanding of its chemistry. nih.govgoogle.com This includes the development of robust and scalable synthetic methods, which is a constant pursuit in process chemistry. Researchers are motivated to find more efficient, cost-effective, and environmentally benign routes for its production. google.com

Beyond its role as a synthetic intermediate, the study of this compound and its derivatives contributes to the broader understanding of the structure-activity relationships (SAR) of benzimidazoles. nih.gov By synthesizing and characterizing novel derivatives, researchers can explore how different substituents on the benzimidazole core influence its chemical and physical properties. This knowledge is invaluable for the rational design of new molecules with tailored functionalities.

The investigation also extends to the fundamental solid-state chemistry of these compounds. Understanding the crystal packing and intermolecular interactions, such as hydrogen bonding, provides insights into their physical properties like melting point and solubility, which are critical parameters in pharmaceutical development. nih.govresearchgate.net The detailed characterization of these molecules and their impurities is also a vital aspect of quality control in the pharmaceutical industry. klivon.com

Structure

3D Structure

Properties

CAS No. |

99840-45-6 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-methyl-2-propyl-1H-benzimidazole |

InChI |

InChI=1S/C11H14N2/c1-3-5-10-12-9-7-4-6-8(2)11(9)13-10/h4,6-7H,3,5H2,1-2H3,(H,12,13) |

InChI Key |

KKECAJNLCGRKJL-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(C=CC=C2N1)C |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2N1)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Organic Transformations of 4 Methyl 2 Propyl 1h Benzimidazole

Established Synthetic Routes to 4-Methyl-2-propyl-1H-benzimidazole and its Precursors

The construction of the this compound core relies on the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring. This is typically achieved by reacting a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a controlled pathway to this compound and its derivatives, allowing for the isolation and purification of intermediates. A common strategy involves the initial preparation of a substituted o-phenylenediamine, which is then condensed with a butyric acid derivative.

One documented multi-step synthesis of a related compound, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, starts from methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate. nih.gov This intermediate undergoes reflux in a mixture of xylene and hydrochloric acid, followed by concentration and subsequent reflux with methanol (B129727) and sodium hydroxide. nih.gov The pH is then adjusted to precipitate the product, which is further purified by recrystallization. nih.gov

Another multi-step approach involves the synthesis of 2-substituted-1H-benzimidazoles through nucleophilic substitution. researchgate.net This can be adapted to produce the target compound by first synthesizing a 2-substituted-1H-benzimidazole and then introducing the propyl and methyl groups in subsequent steps. researchgate.net A general scheme involves reacting 2-methyl-1H-benzimidazole to form ethyl (2-methyl-1H-benzimidazol-1-yl)acetate, which is then converted to 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide. researchgate.net This hydrazide can then be reacted with appropriate reagents to introduce the desired substituents. researchgate.netresearchgate.net

A method for preparing the related this compound-6-formamide compound involves activating this compound-6-carboxylic acid with N,N'-carbonyldiimidazole, followed by an amidation reaction. google.com This highlights a common strategy of first synthesizing a carboxylic acid derivative of the benzimidazole (B57391) and then converting it to other functional groups.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by combining multiple reaction steps in a single vessel, often without isolating intermediates. This approach is valued for its atom economy and reduced reaction times. A highly efficient one-pot procedure for synthesizing 2-substituted benzimidazoles involves the cyclodehydration of corresponding carboxylic acids and 1,2-arylenediamines using polyphosphoric acid as both a catalyst and solvent. thieme-connect.com This method has been successfully adapted for various benzimidazole derivatives. thieme-connect.com

Solvent-free, one-pot synthesis of benzimidazole derivatives can also be achieved by grinding o-phenylenediamines with a carboxylic acid or an aldehyde, followed by heating. umich.edu This "green" chemistry approach offers high yields and operational simplicity. umich.edu The reaction between an o-phenylenediamine and an aldehyde initially forms an imine, which then undergoes intramolecular nucleophilic attack by the second amino group to form the benzimidazole ring. umich.edu

| Reaction Type | Reactants | Reagents/Conditions | Key Features |

| Multi-step Synthesis | Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate | 1. Xylene, HCl, reflux2. Methanol, NaOH, reflux | Controlled synthesis with intermediate isolation. nih.gov |

| One-pot Synthesis | o-Phenylenediamine, Butyric acid | Polyphosphoric acid, heat | Efficient, avoids intermediate isolation. thieme-connect.com |

| One-pot, Solvent-free | o-Phenylenediamine, Butyraldehyde | Grinding, heat (140°C) | Green synthesis, high atom economy. umich.edu |

Cyclization Reactions and Conditions

The core of benzimidazole synthesis is the cyclization reaction that forms the imidazole ring. A widely used method is the Phillips benzimidazole synthesis, which involves heating a carboxylic acid with an o-phenylenediamine in the presence of an acid catalyst. acs.org The reaction is thought to proceed through the formation of a monoacyl derivative of the arylamine, followed by ring closure via dehydration. acs.org

The conditions for cyclization can vary. For instance, the reaction can be carried out by thermal fusion, heating in solvents, or under pressure with dilute hydrochloric acid. acs.org The choice of conditions often depends on the specific substrates. For example, while 2-alkyl-substituted benzimidazoles can often be prepared under milder conditions, the synthesis of 2-aryl-substituted derivatives may require more forcing conditions, such as heating in a sealed tube at high temperatures. acs.org

In the synthesis of imidazole-fused 1,4-benzoxazepines, a related heterocyclic system, base-mediated 7-exo-dig cyclizations are employed. nih.gov This type of reaction involves a nitrogen anion performing a nucleophilic attack on a propargyl group. nih.gov While not a direct synthesis of this compound, it demonstrates a relevant cyclization strategy involving nitrogen nucleophiles.

Role of Polyphosphoric Acid and Other Catalysts in Synthesis

Catalysts play a crucial role in the synthesis of benzimidazoles by facilitating the condensation and cyclization steps. Polyphosphoric acid (PPA) is a particularly effective and convenient catalyst for this purpose. thieme-connect.comacs.orgnih.gov It acts as both a condensing agent and a solvent, promoting high yields of benzimidazoles without the need for high pressure. thieme-connect.comacs.org The mechanism is believed to involve the protonation of the carboxylic acid by PPA, generating a carbocation that is then attacked by the o-phenylenediamine. youtube.com

Other catalysts have also been employed. For example, phosphorus oxychloride is used in a process to prepare 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, a key intermediate for telmisartan, from N-methyl-o-phenylenediamine and 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in a nonpolar solvent. google.com Chinese patents also describe the use of phosphorus pentoxide/methanesulfonic acid and 1,2-propanediol as catalysts for similar transformations. google.com

| Catalyst | Role | Advantages |

| Polyphosphoric Acid (PPA) | Condensing agent and solvent | High yields, avoids high pressure, general applicability. thieme-connect.comacs.org |

| Phosphorus Oxychloride | Condensing agent | Used for industrial-scale synthesis of related compounds. google.com |

| Acid Catalysts (e.g., HCl) | Promotes condensation and dehydration | Traditional method, effective for many substrates. acs.org |

Synthesis of Key Intermediates: Carboxylic Acid and Ester Derivatives

The synthesis of this compound often proceeds through key intermediates such as carboxylic acid and ester derivatives. For example, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid is a crucial intermediate in the synthesis of the antihypertensive drug telmisartan. nih.gov Its synthesis can be achieved from methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. chemicalbook.comchemicalbook.com This nitro compound is reduced to the corresponding amine, which then undergoes cyclization to form the benzimidazole ring. chemicalbook.com

The synthesis of N-benzyl-2-pyrrole carboxylic acids, as key intermediates for other benzimidazole derivatives, involves the N-benzylation of 2-pyrrole carboxylate followed by alkaline hydrolysis. nih.gov This highlights a general strategy where an ester is first synthesized and then hydrolyzed to the corresponding carboxylic acid, which is then used in the subsequent cyclization step.

Functionalization and Derivatization Strategies for the Benzimidazole Nucleus

The benzimidazole ring is a stable aromatic system, but it can be functionalized to introduce various substituents, which can significantly alter its properties. ijpcbs.comiosrphr.org The nitrogen atoms of the benzimidazole ring can undergo alkylation and acylation. ijpcbs.com For instance, reaction with alkyl halides can lead to 1-alkylbenzimidazoles. ijpcbs.com

The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions. youtube.com The position of substitution is influenced by the existing substituents and the reaction conditions.

Furthermore, a pre-existing functional group on the benzimidazole nucleus can be modified. For example, a carboxylic acid group, as seen in this compound-6-carboxylic acid, can be converted into an amide. google.com This is demonstrated in a patented method where the carboxylic acid is activated with N,N'-carbonyldiimidazole and then reacted with an amine to form the corresponding formamide. google.com

Introduction of Substituents at Varying Positions of the Benzimidazole Ring

The strategic placement of substituents on the benzimidazole ring is crucial for modifying the molecule's properties and biological activity. acs.org Research has shown that substitutions at the N-1 and C-2 positions, in particular, can significantly influence the chemotherapeutic efficacy of benzimidazole derivatives. acs.org

One of the most common and important derivatives is this compound-6-carboxylic acid. nih.govlgcstandards.comguidechem.comklivon.combldpharm.com This compound serves as a vital intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker. klivon.comnih.gov The synthesis of this carboxylic acid derivative often starts from methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. chemicalbook.com A typical synthetic route involves the reduction of the nitro group, followed by cyclization to form the benzimidazole ring. For instance, methyl 3-methyl-4-butyrylamino-5-nitrobenzoate can be treated with sodium dithionite (B78146) to reduce the nitro group, followed by heating to induce cyclization and subsequent hydrolysis of the ester to yield the desired carboxylic acid. chemicalbook.com

Another key derivative is the methyl ester, this compound-6-carboxylic Acid Methyl Ester. chembk.comsmallmolecules.com This compound is also an intermediate in the synthesis of Telmisartan. smallmolecules.com It can be prepared by esterification of the corresponding carboxylic acid. chembk.com The hydrochloride salt of this ester is also a known compound. lgcstandards.com

The introduction of substituents can be further illustrated by the following examples:

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 1. Na2S2O4, H2O, heat 2. Acid or base hydrolysis | This compound-6-carboxylic acid | chemicalbook.comchemicalbook.com |

| This compound-6-carboxylic acid | Anhydrous HCl, Methanol | This compound-6-carboxylic Acid Methyl Ester | chembk.com |

Synthesis of Bi-benzimidazole Derivatives

The synthesis of molecules containing two benzimidazole units, known as bi-benzimidazoles, represents another important area of transformation for this compound. These compounds are often key building blocks for more complex molecules.

A significant example is the synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole. google.com This bi-benzimidazole is a crucial intermediate in the industrial production of Telmisartan. google.com One synthetic approach involves the reaction of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine. google.com A newer, improved method utilizes phosphorus oxychloride in a nonpolar solvent like toluene, which allows for milder reaction conditions and higher yields compared to older methods that used polyphosphoric acid or phosphorus pentoxide/methanesulfonic acid at high temperatures. google.com

Another complex bi-benzimidazole derivative is 4',4'''-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1,1'-diyl)bis(methylene)]bis[1,1'-biphenyl]-2-carboxylic acid, which is also related to Telmisartan synthesis. biosynth.com

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | N-methyl-o-phenylenediamine | Phosphorus oxychloride, Toluene, 100-110°C | 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole | google.com |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the benzimidazole ring system and its substituents. The imidazole part of the ring contains both an acidic N-H proton and a basic nitrogen atom, allowing for both electrophilic and nucleophilic reactions. The benzene ring can undergo electrophilic aromatic substitution, and the propyl and methyl groups can also be sites for certain reactions.

Reduction Reactions

| Starting Material | Reagent | Product (Intermediate) | Reference |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Sodium dithionite (Na2S2O4) | Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate | chemicalbook.com |

Scalability and Industrial Feasibility of Synthetic Processes

The industrial-scale synthesis of this compound is a critical consideration, driven by its role as a key intermediate in the production of pharmaceutically important compounds. The feasibility of a synthetic process on an industrial level hinges on several factors, including cost-effectiveness, yield, purity of the final product, operational safety, and environmental impact. Research and patent literature reveal various approaches aimed at optimizing the synthesis of benzimidazole derivatives for large-scale production, with a focus on improving efficiency and reducing costs.

Methods have been developed that are described as low in cost, featuring short synthetic routes and simple, convenient operation. These processes are reported to result in high product yields and good purity, with the added benefit of being environmentally friendly, which is a significant advantage for industrial applications. For instance, a method involving the activation of a carboxylic acid precursor with N,N'-carbonyldiimidazole followed by an amidation reaction has been highlighted as beneficial for industrialized production. google.com

Another key aspect of industrial feasibility is the avoidance of hazardous reagents and harsh reaction conditions. Some known methods for preparing related benzimidazole structures involve dangerous processes and high temperatures, which are not ideal for mass production due to safety concerns and low efficiency. In response, new manufacturing processes have been developed to be more suitable for industrial scales. These improved methods are designed for easy mass production in high yields. google.com

The choice of solvents and catalysts also plays a crucial role in the scalability of a synthetic process. For example, the use of non-polar solvents like toluene, xylene, or 1,4-dioxane (B91453) has been explored. google.com One process specifies the use of phosphorus oxychloride in a non-polar solvent, which is considered an improvement over previously used reagents like polyphosphoric acid that can present challenges in handling and reaction control on a large scale. google.com The reaction conditions for such processes are optimized for industrial production, with specific temperature ranges and reaction times to maximize yield and purity. google.comgoogle.com

The table below summarizes key parameters from a patented industrial process for a related benzimidazole derivative, which provides insight into the conditions applicable to large-scale synthesis in this chemical family.

| Parameter | Value/Condition | Source |

| Reactants | 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, N-methyl-O-phenylene-diamine | google.com |

| Activating Agent | Phosphorus oxychloride | google.com |

| Solvent | Toluene (preferred non-polar solvent) | google.com |

| Reaction Temperature | 100-110°C | google.comgoogle.com |

| Reaction Time | 5-15 hours | google.com |

| Post-reaction Treatment | Neutralization, crystallization from non-aqueous organic solvent (e.g., ethyl acetate) | google.com |

Furthermore, the development of solvent-free and catalyst-recyclable methods represents a significant advancement in the industrial feasibility of benzimidazole synthesis. Techniques such as ball-milling with a reusable ZnO-NP catalyst have been shown to be scalable, offering advantages like short reaction times and simple product purification. nih.gov

Advanced Structural Characterization and Solid State Architectural Studies

Single-Crystal X-ray Diffraction Analysis of 4-Methyl-2-propyl-1H-benzimidazole Derivatives

The molecular structure of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, a key derivative, has been elucidated, revealing important conformational features. nih.govresearchgate.net The bond lengths within this molecule are reported to be within normal ranges. nih.gov In a related compound, 2-propyl-1H-benzimidazole, the asymmetric unit was found to contain four independent molecules that differ in the conformation of the 2-propyl group. researchgate.net

The geometry of the benzimidazole (B57391) core itself is a subject of interest. In many derivatives, the benzimidazole unit is planar or nearly planar. researchgate.net For instance, in 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, the benzimidazole cores of the two independent molecules in the crystal structure are planar. researchgate.net Similarly, the benzimidazole unit in 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole is almost planar. researchgate.net In the case of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, the crystal data reveals a tetragonal system. nih.gov

Table 1: Crystal Data for 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 |

| Crystal System | Tetragonal |

| a (Å) | 12.0548 (17) |

| c (Å) | 31.899 (6) |

| V (ų) | 4635.5 (13) |

| Z | 16 |

| Radiation | Mo Kα |

The planarity of the fused benzene (B151609) and imidazole (B134444) rings is a key characteristic of the benzimidazole system. In 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, the benzene and imidazole rings are nearly coplanar, with a dihedral angle of 2.47 (14)° between them. nih.govresearchgate.net This near-coplanarity is a common feature observed in many benzimidazole derivatives, contributing to the stability of the molecule. For instance, in 2-(1H-benzimidazol-2-yl)phenol (BIP), the molecule is planar, which facilitates π-π stacking interactions in the crystal. researchgate.net

Supramolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. These interactions are crucial for the stability and properties of the crystalline material.

Hydrogen bonds are among the most significant interactions dictating the crystal packing of benzimidazole derivatives. In the crystal structure of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, a network of intermolecular hydrogen bonds, including O–H···N, N–H···O, and C–H···O interactions, links the molecules and stabilizes the crystal packing. nih.govresearchgate.net

The versatility of the benzimidazole moiety to act as both a hydrogen bond donor (N-H) and acceptor (imidazole N atom) allows for the formation of diverse hydrogen-bonding motifs. nih.gov For example, in the solid-state structure of a phenol-substituted benzimidazole, O–H···N hydrogen bonds are observed between benzimidazole units. nih.gov In another instance, N–H···O and O–H···N interactions generate an infinite chain motif. mdpi.com The presence of other functional groups can lead to additional hydrogen bonding patterns; for example, O–H···O hydrogen bonds can form with solvate molecules like acetone. nih.gov

Table 2: Hydrogen-bond geometry (Å, °) for 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C3—H3B···O2i | 0.97 | 2.56 | 3.399 (4) | 144 |

Symmetry codes: (i) x, y, z; (ii) x, y, z.

Polymorphism and Phase Transitions in 2-Propyl-1H-benzimidazole Systems

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical and chemical properties.

The compound 2-propyl-1H-benzimidazole (2PrBzIm) exhibits temperature-induced polymorphism. researchgate.netnih.gov Upon heating, it undergoes an irreversible phase transition at 384 K from an ordered form (Form I) to a new polymorph (Form IIHT). researchgate.netnih.gov This transformation involves significant changes in the crystal packing and a key conformational variation in the propyl chain of the molecule. researchgate.netnih.gov

Following this initial irreversible transition, Form IIHT undergoes two further reversible phase transitions upon cooling at 361 K (to Form IIRT) and 181 K (to Form IILT). researchgate.netnih.gov The three phases of Form II (IIHT, IIRT, and IILT) have nearly identical crystal packing and are referred to as "conformational phases" because they differ primarily in the conformation of the propyl chain. nih.govresearchgate.net The transitions between the high-temperature (HT) and room-temperature (RT) phases of Form II are related by conformational adjustment, while the transition between the RT and low-temperature (LT) phases involves a more significant conformational change. researchgate.net

Table 3: Phase Transitions of 2-Propyl-1H-benzimidazole nih.govresearchgate.net

| Transition | Temperature (K) | Enthalpy (kJ mol⁻¹) | Nature |

|---|---|---|---|

| Form I → Form IIHT | 384 | - | Irreversible |

| Form IIHT → Form IIRT (on cooling) | 361 | -0.3 ± 0.1 | Reversible |

Temperature-Induced Phase Transitions and Structural Reconstructions

The solid-state structure of benzimidazole derivatives can be highly sensitive to temperature, leading to phase transitions that involve significant reorganization of the crystal lattice. While specific studies on this compound are not extensively documented in publicly available literature, research on the closely related compound 2-propyl-1H-benzimidazole (2PrBzIm) offers a detailed model for understanding these transformations.

Upon heating, 2PrBzIm undergoes an irreversible, reconstructive-type phase transition at approximately 384 K. This transition is from an ordered crystalline form (Form I, space group P2₁2₁2₁) to a new polymorph (Form IIHT, space group Pcam). This transformation is characterized by substantial changes in the crystal packing. Following this initial irreversible transition, Form II exhibits further reversible phase transitions upon cooling at 361 K (to Form IIRT) and 181 K (to Form IILT). These subsequent transitions are considered to be between different temperature phases of Form II, as they share nearly identical crystal packing arrangements and are reversible with temperature changes.

These transitions highlight the dynamic nature of the crystalline state of 2-propyl-substituted benzimidazoles. The initial irreversible transition suggests a significant energy barrier between Form I and Form II, while the reversible transitions of Form II indicate a more subtle interplay of forces governing the packing at different temperatures. The presence of a methyl group at the 4-position in this compound would likely influence the transition temperatures and potentially the stability of different polymorphic forms due to steric and electronic effects, though specific experimental data is needed for confirmation.

Table 1: Temperature-Induced Phase Transitions in 2-propyl-1H-benzimidazole

| Transition | Temperature (K) | Type | Initial Form (Space Group) | Final Form (Space Group) | Key Characteristics |

|---|---|---|---|---|---|

| Form I → Form IIHT | 384 | Irreversible, Reconstructive | Form I (P2₁2₁2₁) | Form IIHT (Pcam) | Significant change in crystal packing |

| Form IIHT → Form IIRT | 361 | Reversible | Form IIHT (Pcam) | Form IIRT | Conformational adjustment of the propyl chain |

| Form IIRT → Form IILT | 181 | Reversible | Form IIRT | Form IILT | Conformational change of the propyl chain |

Conformational Polymorphism of the Propyl Chain

A key driver for the observed phase transitions in 2-propyl-1H-benzimidazole is the conformational flexibility of the propyl chain attached to the C2 position of the benzimidazole core. This flexibility gives rise to conformational polymorphism, where different crystalline forms are distinguished by the specific conformation adopted by the propyl group.

In the case of 2PrBzIm, the transition between Form I and Form II involves a distinct change in the conformation of the propyl chain. Furthermore, the reversible transitions within the Form II phases (IIHT, IIRT, and IILT) are also directly linked to conformational variations of this alkyl substituent. These variations can be classified as either "conformational adjustments," which are minor changes in torsion angles, or "conformational changes," which represent more significant rearrangements of the chain.

The study of the potential energy surface of 2PrBzIm reveals different stable conformers. The transitions between polymorphs (Form I and Form II) are associated with a "conformational change," while the phase transition between the high-temperature (HT) and room-temperature (RT) phases of Form II is linked to a "conformational adjustment." The transition between the room-temperature (RT) and low-temperature (LT) phases of Form II, however, involves another "conformational change." This has led to the introduction of the term "conformational phases" to describe crystal phases that have very similar packing but differ in the conformation of a flexible part of the molecule.

For this compound, the presence of the methyl group on the benzene ring could introduce additional steric hindrance, potentially influencing the preferred conformations of the propyl chain and the energetic landscape of conformational polymorphism.

Chiroptical Properties and Supramolecular Chirality in Related Benzimidazoles

Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), arise from the differential interaction of a chiral substance with left and right circularly polarized light. While this compound itself is not chiral, the benzimidazole framework is a common motif in the construction of supramolecular chiral systems. The emergence of chiroptical properties in assemblies of achiral molecules is a phenomenon known as supramolecular chirality.

Furthermore, even in the absence of a chiral co-former, some benzimidazole derivatives can undergo spontaneous symmetry breaking upon aggregation in solution, leading to the formation of chiral assemblies. nih.gov In the solid state, a molecule like 2-propyl-1H-benzimidazole, which is achiral in solution due to free rotation of the propyl group, can crystallize as a conglomerate of chiral crystals, thereby exhibiting chiroptical properties in the solid state.

The development of chiroptical properties in supramolecular systems is governed by the spatial arrangement of the chromophores. In assemblies of benzimidazole derivatives, the coupling of the transition dipoles of the benzimidazole units in a helical or other chiral arrangement can give rise to distinct CD signals. The sign and intensity of these signals are determined by the handedness of the supramolecular structure and the geometry of the interacting chromophores.

Table 2: Chiroptical Properties in Benzimidazole-Based Systems

| System | Method of Chirality Induction | Observed Chiroptical Property | Key Findings |

|---|---|---|---|

| Benzimidazole derivatives + Natural hydroxyl acids | Co-assembly via hydrogen bonding | Cotton effects and enhanced Circularly Polarized Luminescence (CPL) nih.gov | Significant boosting of dissymmetry g-factors. nih.gov |

| Pyridine-cored benzimidazole derivatives | Co-assembly with chiral acids and/or metal ions | Cotton effect and CPL nih.gov | Competition between molecular and supramolecular chirality observed. nih.gov |

| 2-propyl-1H-benzimidazole | Crystallization as a conglomerate | Solid-state chiroptical properties | Achiral molecule in solution forms chiral crystals. |

Mechanistic Probes and Biochemical Pathway Investigations Non Clinical Focus

Interaction with Molecular Targets and Biological Pathways

The benzimidazole (B57391) scaffold, a key feature of 4-Methyl-2-propyl-1H-benzimidazole, is recognized for its versatile binding capabilities, allowing it to interact with a range of biological macromolecules. This has led to its investigation as a modulator of several cellular processes.

Modulatory Effects on Enzyme Activity (e.g., Kinase Inhibition)

Benzimidazole derivatives have been widely studied as inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways. nih.gov The structural characteristics of the benzimidazole ring system allow it to fit into the ATP-binding pocket of many kinases, leading to competitive inhibition. psu.edu Research has shown that modifications to the benzimidazole core, such as the addition of propyl and methyl groups, can influence the potency and selectivity of kinase inhibition. acs.orgresearchgate.net For instance, certain benzimidazole-based compounds have demonstrated inhibitory activity against protein kinase CK2, an enzyme implicated in cell growth and proliferation. psu.edu The development of specific benzimidazole derivatives as kinase inhibitors is an active area of research, with studies focusing on structure-activity relationships to enhance their efficacy and target specificity. nih.govmdpi.com

Interaction with Nucleic Acids (DNA Replication and Transcription)

The planar nature of the benzimidazole ring system allows for interaction with DNA through intercalation or groove binding. nih.gov This interaction can interfere with DNA replication and transcription, processes fundamental to cell survival and proliferation. jksus.org The mode of binding is often dependent on the specific substitutions on the benzimidazole core. nih.gov Some benzimidazole compounds have been shown to act as topoisomerase poisons or to inhibit telomerase, further highlighting their potential to disrupt nucleic acid-related processes. jksus.org These interactions are of significant interest in understanding the mechanisms by which small molecules can influence genetic processes.

Studies on Enzyme Interactions and Metabolic Pathways in Research Models

In research models, this compound and related compounds serve as valuable tools for studying enzyme function and metabolic pathways. The benzimidazole structure is a key component of molecules used as covalent probes to investigate protein labeling. For example, benzimidazole probes have been synthesized to study the gastric H+/K+-ATPase, a key enzyme in acid secretion. nih.gov These probes have been shown to inhibit the enzyme's activity, demonstrating the importance of the benzimidazole core in its mechanism of action. nih.gov Such studies provide insights into enzyme-inhibitor interactions and can aid in the design of more specific and potent modulators of metabolic pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation in Cellular Assays (e.g., 3T3-L1 Preadipocytes, COS-7 Cells)

This compound is a structural component of molecules that have been investigated for their ability to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. researchgate.netnih.gov Cellular assays using 3T3-L1 preadipocytes and COS-7 cells are commonly employed to assess the PPARγ activation potential of these compounds. researchgate.net

In these assays, the differentiation of 3T3-L1 preadipocytes into adipocytes is a key indicator of PPARγ activation. nih.gov Luciferase reporter assays in COS-7 cells transiently transfected with PPARγ constructs are also used to quantify the extent of receptor activation. researchgate.netresearchgate.net Studies have shown that specific benzimidazole derivatives can act as partial or full agonists of PPARγ. researchgate.net For example, research has identified certain benzimidazole derivatives that enhance PPARγ activation, with the potency being influenced by the lipophilic moieties attached to the benzimidazole core. researchgate.net The ability of these compounds to modulate PPARγ activity makes them valuable research tools for investigating the physiological roles of this receptor. nih.govmdpi.com

Structure-Mechanism Relationships in Biological Contexts

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. The arrangement of the methyl and propyl groups on the benzimidazole core, along with other substituents, dictates the compound's interaction with its molecular targets. nih.gov For instance, the planarity of the fused benzene (B151609) and imidazole (B134444) rings is a significant feature. nih.gov

Structure-activity relationship (SAR) studies are crucial in elucidating how specific structural modifications influence biological outcomes. For example, in the context of PPARγ activation, the addition of lipophilic groups at certain positions on the benzimidazole ring has been shown to enhance agonist activity. researchgate.net Similarly, for kinase inhibition, the nature and position of substituents on the benzimidazole scaffold determine the inhibitor's potency and selectivity. acs.org Understanding these structure-mechanism relationships is fundamental for the rational design of new molecular probes with tailored biological activities.

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Propyl 1h Benzimidazole

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as a benzimidazole (B57391) derivative, to the active site of a target protein.

While specific docking studies on 4-Methyl-2-propyl-1H-benzimidazole are not extensively published, research on structurally similar benzimidazole-thiadiazole hybrids provides a clear example of the methodology. In these studies, compounds were docked into the active site of the 14-α-demethylase enzyme (CYP51) from Candida species. acs.org The simulations revealed that the benzimidazole core plays a crucial role in the binding interaction. Key interactions typically observed include:

Hydrogen Bonding: A hydrogen bond often forms between the N-H group of the benzimidazole ring and amino acid residues in the protein's active site, such as Methionine (Met508). acs.org

Hydrophobic Interactions: The propyl and methyl groups on the benzimidazole ring would be expected to form hydrophobic interactions with nonpolar residues within the binding pocket.

Pi-Pi Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine.

The results of such simulations are typically quantified by a docking score, which is an estimation of the binding free energy. For instance, in the study of benzimidazole-thiadiazole hybrids, docking interaction energies were calculated, with more negative values indicating stronger binding. The most active compound in that series, 5f, exhibited the highest docking energy of -10.928 kcal/mol. acs.org Molecular dynamics (MD) simulations are often performed subsequently to assess the stability of the predicted binding pose over time. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). biointerfaceresearch.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally determined activities or properties.

For benzimidazole derivatives, QSAR studies have been employed to predict their potential as antimicrobial or anticancer agents. biointerfaceresearch.com These models help identify the key structural features that govern a compound's efficacy. The process involves calculating various molecular descriptors, which can be categorized as electronic, steric, geometric, or energetic.

A typical QSAR analysis on benzimidazole derivatives might reveal the following relationships:

Lipophilicity (logP): This property often shows a parabolic relationship with activity, where an optimal level of lipophilicity is required for cell membrane penetration without being excessively retained in fatty tissues.

Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, can be crucial. For example, studies on thiazole (B1198619) derivatives have shown that antioxidant activity increases with a larger dipole moment and specific HOMO-LUMO energy values. pensoft.net

Steric and Geometric Properties: Molecular volume, surface area, and shape can influence how well the molecule fits into a binding site. Research has indicated that for some activities, molecules with smaller volumes and surface areas show higher potency. pensoft.net

The models are developed using statistical techniques like Multiple Linear Regression (MLR) or more complex methods like Neural Networks (NN). biointerfaceresearch.com

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Benzimidazole Analogs

| Descriptor Category | Example Descriptors | Significance |

| Electronic | Dipole Moment, HOMO/LUMO Energy, Polarization | Governs electrostatic interactions, reactivity, and charge distribution. pensoft.net |

| Steric/Geometric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, affecting its fit in binding sites. pensoft.net |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and absorption. researchgate.net |

| Topological | Zagreb Index (ZM1), Hosoya Index (HI) | Encodes information about molecular branching and connectivity. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the flexibility of the propyl group is of particular interest. Studies on the closely related 2-propyl-1H-benzimidazole have shown that it exhibits complex conformational behavior and polymorphism in the solid state. researchgate.netresearchgate.net

The different conformations (conformers) of the propyl chain relative to the benzimidazole ring correspond to different energy levels. A potential energy surface (PES) map can be generated by calculating the energy of the molecule as a function of the dihedral angles of the flexible bonds. This map reveals the low-energy, stable conformations and the energy barriers between them.

Research on 2-propyl-1H-benzimidazole has identified multiple polymorphic forms that differ in the conformation of the 2-propyl group. researchgate.net An irreversible phase transition was observed upon heating, leading from an ordered form to a new polymorph with significant changes in crystal packing and a key conformational variation in the propyl chain. researchgate.net This indicates that even small energy differences between conformers can lead to distinct macroscopic properties. Although it is achiral in solution due to rapid bond rotation, 2-propyl-1H-benzimidazole has been observed to crystallize as a conglomerate, a phenomenon described as persistent supramolecular chirality. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of benzimidazole derivatives. By mapping the reaction pathway, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

A patented process for preparing a key intermediate of Telmisartan involves the reaction of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of phosphorus oxychloride. google.com Theoretical methods, such as Density Functional Theory (DFT), could be used to elucidate the mechanism of this condensation and cyclization reaction.

A computational study of this reaction would typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations would provide insights into the role of the catalyst (phosphorus oxychloride) and help optimize reaction conditions such as temperature and reaction time for improved yield and purity. google.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It has become a cornerstone of computational chemistry for studying benzimidazole derivatives. nih.govresearchgate.net

DFT calculations can accurately predict a wide range of properties for this compound:

Optimized Geometry: Determining the most stable three-dimensional structure, including bond lengths and angles. For a related derivative, 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, X-ray crystallography showed that the benzene (B151609) and imidazole (B134444) rings are nearly coplanar, with a dihedral angle of 2.47°. nih.govresearchgate.net DFT calculations can reproduce such structural parameters.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These are fundamental to understanding the molecule's reactivity and interaction sites. acs.org

Spectroscopic Properties: Simulating spectroscopic data, which can be compared with experimental results for structure verification. This includes:

NMR Spectra: Calculating the chemical shifts for ¹H and ¹³C atoms using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net

Vibrational Spectra: Predicting the frequencies of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. nih.gov

Table 2: Properties of Benzimidazoles Investigated by DFT

| Property | Computational Method | Information Gained | Reference |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles. | acs.org |

| Vibrational Frequencies | DFT | Prediction of IR and Raman spectra for structural characterization. | nih.gov |

| NMR Chemical Shifts | GIAO-DFT | Prediction of ¹H and ¹³C NMR spectra. | researchgate.net |

| Electronic Spectra (UV-Vis) | TD-DFT | Calculation of electronic transitions and absorption wavelengths. | nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Understanding of chemical reactivity and electronic properties. | acs.org |

| Non-Linear Optical (NLO) Properties | DFT | Calculation of hyperpolarizability to assess potential in materials science. | rdmodernresearch.com |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies for Chemical Modulators Non Clinical

Influence of Substituent Variations on Molecular Interactions and Activities

The biological and chemical activities of benzimidazole (B57391) derivatives are highly dependent on the nature and position of their substituents. nih.gov For instance, the introduction of different groups on the benzimidazole ring system can significantly alter the molecule's electronic and steric properties, thereby influencing its interactions with target molecules.

Research on various benzimidazole derivatives has shown that:

Electron-withdrawing and donating groups: The presence of electron-withdrawing groups, such as nitro groups, or electron-donating groups can modulate the electronic environment of the benzimidazole system, affecting its binding affinity to biological targets. researchgate.net

Halogen substituents: The addition of halogen atoms at the 5-position of the benzimidazole ring has been shown to produce broad-spectrum antimicrobial candidates. nih.gov

Bulky groups: The size and nature of the substituent at the 2-position can significantly impact activity. While a propyl group is present in the title compound, other studies have explored a range of alkyl and aryl groups, each imparting different properties.

A derivative of the subject compound, 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid, is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker. nih.gov This highlights how specific substitutions, in this case, the addition of a carboxylic acid group, can lead to significant biological activity.

Positional Effects of Methyl and Propyl Groups on Benzimidazole Scaffold Activity

The specific placement of the methyl and propyl groups on the benzimidazole scaffold of this compound is critical to its activity. The numbering of the benzimidazole ring system is key to understanding these positional effects. researchgate.net

2-Position: The propyl group at the 2-position is a common feature in many biologically active benzimidazole derivatives. Its size and lipophilicity can influence how the molecule fits into the binding pocket of a target protein.

Studies on isomers of substituted benzimidazoles often reveal that even a slight change in the substituent's position can lead to a dramatic difference in biological activity, underscoring the importance of precise structural arrangement.

Systematic Chemical Modifications and Their Impact on Research Outcomes

Systematic modifications of the this compound structure are a cornerstone of drug discovery and chemical biology research. By methodically altering different parts of the molecule, researchers can probe its interactions and optimize its properties.

For example, the synthesis of a library of 53 benzimidazole derivatives with various substituents at the 1, 2, and 5-positions allowed for a detailed structure-activity relationship analysis, revealing key features for antimicrobial activity. nih.gov Such systematic approaches are crucial for developing more potent and selective compounds.

The modification of this compound-6-carboxylic acid is a key step in creating more complex molecules like Telmisartan. google.comgoogle.com This process often involves reactions that target the carboxylic acid group or the nitrogen atoms in the imidazole (B134444) ring.

Design Principles for Novel Benzimidazole-Based Chemical Probes

The development of new chemical probes based on the benzimidazole scaffold follows several key design principles, many of which are informed by SAR studies of compounds like this compound. nih.gov

Scaffold Hopping and Hybridization: This involves combining the benzimidazole core with other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Target-Oriented Synthesis: Novel derivatives are often designed with a specific biological target in mind, with substitutions chosen to maximize binding affinity and selectivity.

Introduction of Functional Groups for Labeling: For use as chemical probes, benzimidazole derivatives may be modified to include reporter groups, such as fluorescent tags or biotin, to enable visualization and tracking in biological systems.

Quantitative structure-activity relationship (QSAR) studies are also employed to develop predictive models that guide the design of new benzimidazole derivatives with desired properties. researchgate.net

Future Research Directions and Emerging Paradigms for 4 Methyl 2 Propyl 1h Benzimidazole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While established methods for synthesizing the benzimidazole (B57391) core are robust, emerging research focuses on developing greener, more efficient, and cost-effective synthetic routes. Future methodologies are expected to prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents.

Key areas of development include:

Catalytic Innovations: The use of novel catalysts, such as phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) and metal iodides (e.g., sodium or potassium iodide), is being explored to accelerate reaction rates and improve efficiency under milder conditions. googleapis.com

Green Chemistry Approaches: There is a growing emphasis on "green synthesis" methods that employ less hazardous substances. echemi.comgoogle.com This includes the use of water as a solvent, alternative energy sources like microwave or ultrasound irradiation, and the development of indirect electrosynthesis methods to regenerate reagents and minimize waste. google.comchemicalbook.com For instance, the electrosynthesis of key intermediates can avoid the use of stoichiometric heavy metal oxidants, presenting an environmentally friendly alternative. google.com

Telescoping Steps: Improving process efficiency by directly using intermediate products without isolation, a technique known as telescoping, has been shown to increase total yields significantly.

| Methodology | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Higher efficiency, reduced waste, lower cost. | Acylation-cyclization sequences. researchgate.net |

| Advanced Catalysis | Employs phase-transfer catalysts or metal iodides. | Faster reactions, milder conditions, reduced time cycle. googleapis.com | N-alkylation reactions. googleapis.com |

| Green Electrosynthesis | Uses electrochemical methods to drive reactions and regenerate reagents. | Environmentally friendly, reduces chemical waste, cost-effective. google.com | Oxidation of precursors. google.com |

| Convergent Synthesis | Synthesizes separate fragments of the molecule before coupling them. | High overall yield for complex molecules. researchgate.net | Construction of bis-benzimidazole moieties. researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanisms of action and reaction dynamics of 4-Methyl-2-propyl-1H-benzimidazole requires sophisticated analytical techniques capable of real-time monitoring. Future research will increasingly rely on advanced spectroscopic and imaging methods to probe molecular interactions and transformations at high temporal and spatial resolution.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can elucidate excited-state dynamics, such as intramolecular proton transfer (ESIPT), on their natural timescale. researchgate.net This is crucial for understanding the photophysical properties of benzimidazole derivatives, which is relevant for applications in fluorescence and materials science.

Real-Time Reaction Monitoring: The use of in-situ spectroscopic methods, such as IR spectroscopy, allows for the real-time tracking of photochemical reactions, enabling the identification of transient intermediates and photoproducts. nih.govacs.org This provides invaluable mechanistic insights into reaction pathways.

Two-Photon Fluorescence Microscopy: This advanced imaging technique offers deep tissue penetration and reduced phototoxicity, making it ideal for in-vitro and ex-vivo imaging. nih.gov Benzimidazole-based fluorescent probes are being developed for the ratiometric two-photon imaging of biologically relevant species, demonstrating the scaffold's utility in constructing sophisticated molecular sensors. nih.gov

Live-Cell Imaging: Fluorescence imaging in living cells can monitor dynamic cellular processes. For example, benzimidazole-based agents have been used to track the activation of key apoptosis-related enzymes like caspases in real-time, providing a window into the compound's cellular mechanism of action. mdpi.com

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach is crucial for rational drug design, property prediction, and understanding structure-activity relationships (SAR).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR models are being developed to correlate the structural features of benzimidazole derivatives with their biological activities. pnrjournal.comnih.govresearchgate.net These statistically significant models can predict the efficacy of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent analogues. pnrjournal.comnih.gov Similarly, QSPR models can forecast physicochemical properties like bioavailability.

Molecular Docking and Dynamics Simulations: These computational tools are used to predict the binding modes of benzimidazole derivatives with their biological targets, such as enzymes or receptors. nih.govresearchgate.net Molecular dynamics simulations further provide insights into the stability of the ligand-receptor complex and the key intermolecular interactions involved. researchgate.net

DFT (Density Functional Theory) Calculations: Quantum chemical methods like DFT are employed to study the electronic structure, molecular geometry, and reactivity of benzimidazole derivatives. researchgate.netnih.gov This information helps in understanding reaction mechanisms and interpreting experimental results from spectroscopic analyses.

| Technique | Application | Predicted Parameters | Significance |

|---|---|---|---|

| 2D/3D-QSAR | Predicting biological activity. pnrjournal.comnih.gov | IC50 values, inhibitory activity. | Guides the design of new derivatives with improved potency. nih.gov |

| Molecular Docking | Investigating drug-receptor interactions. researchgate.net | Binding modes, intermolecular interactions. | Elucidates mechanism of action at the molecular level. researchgate.net |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. researchgate.net | RMSD, RMSF, hydrogen bond stability. | Confirms the stability and affinity of the inhibitor towards its target. researchgate.net |

| DFT Calculations | Studying electronic properties and reactivity. researchgate.net | Electron distribution, energy of molecular orbitals. | Correlates molecular structure with observed properties like corrosion inhibition. researchgate.net |

Exploration of New Non-Medical Applications in Material Science and Catalysis

The unique chemical structure of the benzimidazole ring makes it a valuable component in fields beyond medicine. Future research is set to increasingly explore the potential of this compound and its derivatives in material science and catalysis.

Advanced Materials: Benzimidazole derivatives are being investigated for the creation of advanced polymers with enhanced thermal and mechanical properties. chemimpex.com Their inherent fluorescence and ability to participate in supramolecular assembly make them attractive for developing new chemo-sensors and nanostructured materials. nih.govresearchgate.net

Corrosion Inhibition: A significant area of non-medical research is the application of benzimidazole derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.netresearchgate.netresearchgate.net Compounds such as this compound-6-carboxylic acid have demonstrated excellent inhibition efficiency by adsorbing onto the metal surface and forming a protective layer. researchgate.netresearchgate.net Future work will likely focus on developing even more effective and environmentally friendly "green" corrosion inhibitors from this chemical class. researchgate.net

Catalysis: The benzimidazole scaffold is useful in designing ligands for asymmetric catalysis. nih.gov Furthermore, intermediates in the synthesis of related compounds serve as catalysts themselves, highlighting the dual role these molecules can play in chemical transformations. arctomsci.com

Investigation of Supramolecular Assembly and Self-Organization Phenomena

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of nanoscience. The benzimidazole moiety is exceptionally well-suited for directing supramolecular assembly due to its capacity for noncovalent interactions.

Driving Forces: The self-assembly of benzimidazole derivatives is primarily driven by noncovalent interactions, including metal coordination through the imidazole (B134444) ring's nitrogen atoms and π-π stacking interactions involving the aromatic system. researchgate.netconsensus.app The physicochemical nature of the benzimidazole unit allows it to participate in multiple types of these interactions simultaneously. researchgate.net

Diverse Architectures: By carefully designing and modifying the substituents on the benzimidazole ring, researchers can control the self-assembly process to create a wide diversity of structures. researchgate.netconsensus.app These range from simple coordination complexes to complex architectures like metal-organic frameworks (MOFs), coordination polymers, nanowires, and even intricate microflowers. researchgate.netconsensus.app

Functional Materials: The resulting supramolecular materials exhibit interesting properties with potential applications in sensing, photoluminescence, and the fabrication of novel nanostructures. researchgate.netconsensus.app Future research will focus on gaining more precise control over the assembly process to tailor the morphology and function of the resulting materials for specific technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity 4-Methyl-2-propyl-1H-benzimidazole?

- Methodological Answer : High purity (≥95%) can be achieved via refluxing intermediates with potassium carbonate (K₂CO₃) and sodium methoxide in methanol, followed by extraction with ethyl acetate and crystallization at 0°C. Purity should be validated using HPLC, as demonstrated in the synthesis of analogous compounds .

Q. Which spectroscopic techniques are most reliable for characterizing substituent effects on the benzimidazole core?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., propyl chain integration at δ ~0.9–1.6 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation, as shown for pyridyl-substituted benzimidazoles .

Q. How can researchers ensure reproducibility in synthesizing benzimidazole derivatives under mild conditions?

- Methodological Answer : Use catalytic tetra-n-butylammonium bromide with alkyl halides, as demonstrated in the alkylation of benzimidazol-2-one derivatives. Reaction progress should be monitored via TLC, and products purified via column chromatography .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Refine structural models using SHELXL, which is robust for small-molecule crystallography. Cross-validate hydrogen bonding and π-π interactions with spectroscopic data (e.g., NMR coupling constants). For example, the monoclinic P2₁/c space group was confirmed for a related hydroxy-methoxybenzyl derivative via SHELX refinement .

Q. What strategies address contradictions in biological activity data among structurally similar benzimidazole analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., aryl thiazole-triazole groups) and correlating with activity assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses, as seen in analogs targeting enzyme active sites .

Q. How can hydrogen bonding networks in this compound crystals be analyzed quantitatively?

- Methodological Answer : Use Mercury Software to calculate hydrogen bond distances and angles from Crystallographic Information Files (CIFs). For example, the title compound’s crystal structure revealed O-H···N interactions with bond lengths of 1.82–1.89 Å .

Q. What computational methods are suitable for predicting the stability of benzimidazole derivatives under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with density functional theory (DFT) to model decomposition pathways. For instance, a pyridyl-benzimidazole derivative exhibited 10% mass loss at 220°C, aligning with DFT-predicted bond dissociation energies .

Data Analysis and Contradiction Management

Q. How should researchers handle conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate purity via HPLC and control for hydration states. For example, ethyl acetate/water partitioning in analogous compounds improved solubility consistency by removing hydrophilic impurities .

Q. What experimental controls are critical when comparing catalytic efficiencies in benzimidazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.